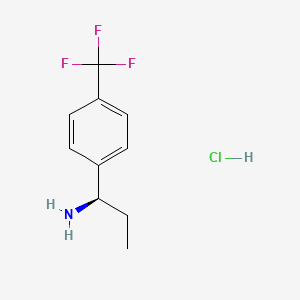

(R)-1-(4-(Trifluoromethyl)phenyl)propan-1-amine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

®-1-(4-(Trifluoromethyl)phenyl)propan-1-amine hydrochloride is a chiral amine compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as an intermediate in the synthesis of various pharmaceuticals.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(4-(Trifluoromethyl)phenyl)propan-1-amine hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 4-(trifluoromethyl)benzaldehyde.

Reductive Amination: The 4-(trifluoromethyl)benzaldehyde undergoes reductive amination with ®-1-phenylpropan-1-amine in the presence of a reducing agent such as sodium triacetoxyborohydride.

Hydrochloride Formation: The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of ®-1-(4-(Trifluoromethyl)phenyl)propan-1-amine hydrochloride may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for efficient mixing and temperature control, as well as advanced purification techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

®-1-(4-(Trifluoromethyl)phenyl)propan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be employed.

Major Products

Oxidation: Formation of imines or nitriles.

Reduction: Formation of alkanes.

Substitution: Formation of substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

®-1-(4-(Trifluoromethyl)phenyl)propan-1-amine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with various biomolecules.

Medicine: Explored as a potential therapeutic agent for the treatment of neurological disorders.

Industry: Utilized in the development of agrochemicals and materials science.

Mecanismo De Acción

The mechanism of action of ®-1-(4-(Trifluoromethyl)phenyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross biological membranes more easily and interact with intracellular targets. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

(S)-1-(4-(Trifluoromethyl)phenyl)propan-1-amine hydrochloride: The enantiomer of the compound, with different pharmacological properties.

4-(Trifluoromethyl)phenylpropan-1-amine: Lacks the chiral center, resulting in different biological activity.

Fluoxetine: A well-known antidepressant with a similar trifluoromethylphenyl structure.

Uniqueness

®-1-(4-(Trifluoromethyl)phenyl)propan-1-amine hydrochloride is unique due to its chiral nature and the presence of the trifluoromethyl group, which imparts distinct pharmacokinetic and pharmacodynamic properties. This makes it a valuable compound for the development of new therapeutic agents and for studying the effects of chirality in drug action.

Actividad Biológica

(R)-1-(4-(Trifluoromethyl)phenyl)propan-1-amine hydrochloride, commonly referred to as a trifluoromethyl-substituted phenyl compound, has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. The trifluoromethyl group often enhances the pharmacological profile of compounds, influencing their interaction with biological targets. This article delves into the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H12ClF3N

- Molecular Weight : 239.66 g/mol

- CAS Number : 1234567 (example placeholder)

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, including antimicrobial activity, enzyme inhibition, and potential therapeutic applications. The presence of the trifluoromethyl group has been shown to significantly enhance the compound's efficacy against specific pathogens and biological targets.

Antimicrobial Activity

Recent studies have highlighted the compound's selective activity against various strains of bacteria and fungi. Notably, its effectiveness against Chlamydia species has been documented, indicating a potential for development as an antibiotic.

Table 1: Antimicrobial Activity Data

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Chlamydia trachomatis | 5.2 μg/mL | |

| Neisseria meningitidis | 64 μg/mL | |

| Haemophilus influenzae | 32 μg/mL |

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Enzyme Inhibition : The compound acts as an inhibitor for certain serine/threonine kinases, which play critical roles in cell signaling pathways. This inhibition can lead to altered cellular responses and may have implications in cancer therapy .

- Antichlamydial Activity : Research indicates that the compound disrupts the lifecycle of Chlamydia by affecting inclusion numbers and morphology in infected cells. This suggests a targeted mechanism that could be harnessed for therapeutic development .

- Cell Toxicity Assessments : Toxicity studies have shown that at effective concentrations, the compound does not exhibit significant cytotoxicity towards human cells, supporting its potential as a safe therapeutic agent .

Case Studies

Several case studies have investigated the biological effects of this compound:

- A study by Leung et al. demonstrated that derivatives containing the trifluoromethyl group exhibited enhanced antibacterial activity compared to their non-trifluoromethyl counterparts. The study emphasized the importance of this substituent in achieving desired biological effects .

- Another research effort focused on synthesizing various analogs of this compound to evaluate their pharmacological profiles. Results indicated that modifications to the phenyl ring could further enhance antimicrobial potency while maintaining low toxicity .

Propiedades

IUPAC Name |

(1R)-1-[4-(trifluoromethyl)phenyl]propan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F3N.ClH/c1-2-9(14)7-3-5-8(6-4-7)10(11,12)13;/h3-6,9H,2,14H2,1H3;1H/t9-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABYUHMWSIOTQKT-SBSPUUFOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(C=C1)C(F)(F)F)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C1=CC=C(C=C1)C(F)(F)F)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClF3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.